3-Fluoro-5-methylpyridin-2-amine
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Overview
Description
3-Fluoro-5-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. It is a white to yellow to brown solid and is known for its unique chemical properties due to the presence of both fluorine and amine functional groups. This compound is of significant interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylpyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination . Another approach involves the use of palladium-catalyzed Suzuki cross-coupling reactions, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using reagents such as aluminum fluoride and copper fluoride at high temperatures. These methods ensure the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Fluorination Reagents: Aluminum fluoride, copper fluoride.
Coupling Reagents: Palladium catalysts, arylboronic acids.
Oxidizing Agents: Various oxidizing agents can be used depending on the desired product
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Fluoro-5-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds for imaging studies.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
3-Fluoro-5-methylpyridin-2-amine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-5-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAWTMSJTPXTOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730850 |
Source
|
Record name | 3-Fluoro-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-31-6 |
Source
|
Record name | 3-Fluoro-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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